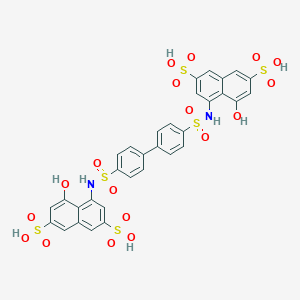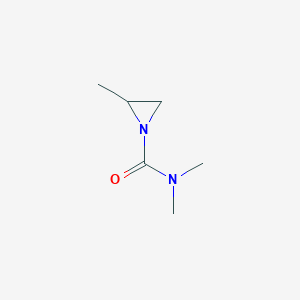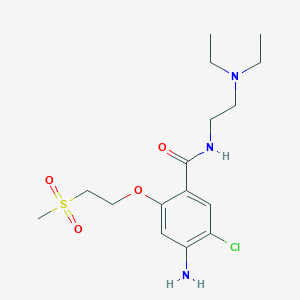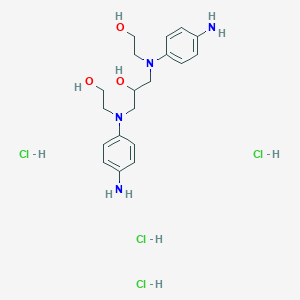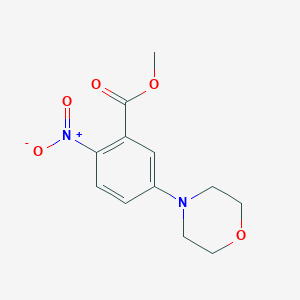
5-(2-Propynyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Propynyl)uracil, also known as PUPA, is a synthetic nucleoside analog that has gained attention in recent years due to its potential as a therapeutic agent. PUPA has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(2-Propynyl)uracil is not fully understood, but it is believed to work by inhibiting viral replication and interfering with DNA synthesis in cancer cells. 5-(2-Propynyl)uracil has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2-Propynyl)uracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-Propynyl)uracil inhibits the activity of thymidine kinase, an enzyme involved in DNA synthesis. 5-(2-Propynyl)uracil has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication. In addition, 5-(2-Propynyl)uracil has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-Propynyl)uracil is its broad-spectrum antiviral activity, which makes it a potential treatment for a variety of viral infections. 5-(2-Propynyl)uracil also exhibits anticancer and anti-inflammatory properties, making it a potential treatment for these conditions. However, one limitation of 5-(2-Propynyl)uracil is its potential toxicity, which may limit its use in humans.
Zukünftige Richtungen
Future research on 5-(2-Propynyl)uracil could focus on optimizing its synthesis and developing more potent analogs. In addition, further studies could investigate the mechanism of action of 5-(2-Propynyl)uracil and its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Clinical trials could also be conducted to evaluate the safety and efficacy of 5-(2-Propynyl)uracil in humans.
Synthesemethoden
5-(2-Propynyl)uracil can be synthesized through a multi-step process starting with the reaction of uracil with propargyl bromide to form 5-propynyluracil. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the final product, 5-(2-Propynyl)uracil.
Wissenschaftliche Forschungsanwendungen
5-(2-Propynyl)uracil has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that 5-(2-Propynyl)uracil exhibits antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza A virus. 5-(2-Propynyl)uracil has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In addition, 5-(2-Propynyl)uracil has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
132400-69-2 |
|---|---|
Produktname |
5-(2-Propynyl)uracil |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
InChI-Schlüssel |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
Kanonische SMILES |
C#CCC1=CNC(=O)NC1=O |
Synonyme |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)



